

IUPAC name for different isomers of 10,12-Hexadecadien-1-ol

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Compound of Interest

Compound Name: 10,12-Hexadecadien-1-ol

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An In-depth Technical Guide to the Isomers of 10,12-Hexadecadien-1-ol

This guide provides a comprehensive overview of the geometric isomers of **10,12-hexadecadien-1-ol**, a compound of significant interest in chemical ecology, particularly as an insect pheromone. The precise stereochemistry of the double bonds is crucial for its biological activity. This document details the IUPAC nomenclature, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of these isomers, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Geometric Isomerism

10,12-Hexadecadien-1-ol possesses two double bonds at the 10th and 12th carbon positions, giving rise to four possible geometric isomers. The configuration of each double bond is designated as either E (entgegen, opposite) for trans or Z (zusammen, together) for cis.

The four geometric isomers of **10,12-hexadecadien-1-ol** are:

- (10E,12E)-hexadeca-10,12-dien-1-ol
- (10E,12Z)-hexadeca-10,12-dien-1-ol (commonly known as Bombykol, the sex pheromone of the silkworm moth, *Bombyx mori*)[1][2]
- (10Z,12E)-hexadeca-10,12-dien-1-ol
- (10Z,12Z)-hexadeca-10,12-dien-1-ol

Physicochemical Data of Isomers

The following table summarizes key quantitative data for the isomers of **10,12-hexadecadien-1-ol**. It is important to note that experimental data for all isomers is not always readily available, and some properties may be calculated estimates.

Property	(10E,12E)	(10E,12Z)	(10Z,12E)	(10Z,12Z)
IUPAC Name	(10E,12E)-hexadeca-10,12-dien-1-ol[3]	(10E,12Z)-hexadeca-10,12-dien-1-ol	(10Z,12E)-hexadeca-10,12-dien-1-ol	(10Z,12Z)-hexadeca-10,12-dien-1-ol
CAS Number	765-19-5[3]	765-17-3	1002-94-4[4][5]	71317-73-2
Molecular Formula	C ₁₆ H ₃₀ O[3]	C ₁₆ H ₃₀ O[6]	C ₁₆ H ₃₀ O	C ₁₆ H ₃₀ O
Molecular Weight	238.41 g/mol [3]	238.414 g/mol [6]	238.41 g/mol [4]	238.41 g/mol
Boiling Point	Not available	Not available	298.3°C at 760 mmHg[7]	Not available
Flash Point	Not available	Not available	133.5°C[5][7]	Not available
Density	Not available	Not available	0.859 g/cm ³ [5][7]	Not available
XLogP3-AA	5.9[3]	5.9	5.9[4]	Not available

Experimental Protocols

The differentiation and synthesis of specific isomers of **10,12-hexadecadien-1-ol** are critical for studying their biological functions. Below are detailed methodologies for their analysis and synthesis.

Analysis and Identification by Gas Chromatography (GC)

Gas chromatography is a primary method for separating and identifying the different isomers of **10,12-hexadecadien-1-ol**, often coupled with a mass spectrometer (MS) or an electroantennographic detector (EAD).

Objective: To separate and identify the geometric isomers of **10,12-hexadecadien-1-ol** in a sample.

Instrumentation:

- Gas Chromatograph (GC) system
- Capillary column (e.g., HP-5MS or similar non-polar column)[8]
- Detector: Flame Ionization Detector (FID), Mass Spectrometer (MS), or Electroantennographic Detector (EAD)[2][8]
- Helium carrier gas[2]

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., hexane).
- Injection: Inject 1-2 μL of the sample solution into the GC injection port.
- GC Conditions:
 - Injector Temperature: Typically set to 250°C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min. The specific program may need optimization depending on the column and isomers being separated.
 - Carrier Gas Flow Rate: Set to a constant flow, for example, 1.0 mL/min for helium.[2]
- Detection:
 - FID/MS: The separated isomers will produce distinct peaks in the chromatogram based on their retention times. Mass spectrometry can provide fragmentation patterns to confirm the molecular structure. For instance, in a study of bombykol and its related aldehyde,

bombykal, GC-MS analysis showed distinct retention times of 16.06 min for bombykol and 15.42 min for bombykal under their specific conditions.[1]

- EAD: When coupled with an EAD, the GC effluent is passed over an insect antenna. This allows for the identification of biologically active isomers by detecting nerve impulses from the antenna in response to specific compounds.[2][8]
- Data Analysis: Compare the retention times of the peaks in the sample to those of known standards of the different isomers to identify their presence and relative abundance. The separation of isomers on non-polar columns is often challenging due to their similar physicochemical properties, and specialized columns or derivatization might be necessary for complete resolution.[9]

Structural Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including the determination of the stereochemistry of double bonds.

Objective: To confirm the geometric configuration (E/Z) of the double bonds in a purified isomer of **10,12-hexadecadien-1-ol**.

Instrumentation:

- NMR Spectrometer (a 500 MHz or higher field instrument is recommended for better resolution)[10]
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).[10] Add a small amount of TMS as an internal standard ($\delta = 0.00$ ppm).[10] Transfer the solution to an NMR tube.[10]

- ^1H NMR Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Key parameters to focus on are the chemical shifts and coupling constants (J-values) of the olefinic protons (the protons on the double-bonded carbons).
 - Distinguishing Feature: The vicinal coupling constant ($^3J_{\text{HH}}$) between protons on a double bond is characteristic of its geometry. For a trans (E) configuration, the coupling constant is typically large (around 12-18 Hz). For a cis (Z) configuration, the coupling constant is smaller (around 6-12 Hz).
- ^{13}C NMR Data Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - The chemical shifts of the allylic carbons (carbons adjacent to the double bond) can also provide information about the stereochemistry. Carbons allylic to a cis double bond are typically shielded (appear at a lower ppm value) compared to those allylic to a trans double bond due to steric effects.
- Data Analysis: Analyze the chemical shifts and, most importantly, the coupling constants of the olefinic protons in the ^1H NMR spectrum to assign the E or Z configuration to each double bond.[\[10\]](#)

Stereoselective Synthesis

The synthesis of specific isomers of **10,12-hexadecadien-1-ol** often involves multi-step processes utilizing stereoselective reactions like the Wittig reaction or palladium-catalyzed cross-coupling reactions.

Example: Synthesis of (10E,12Z)- and (10Z,12Z)-hexadeca-10,12-dien-1-ol

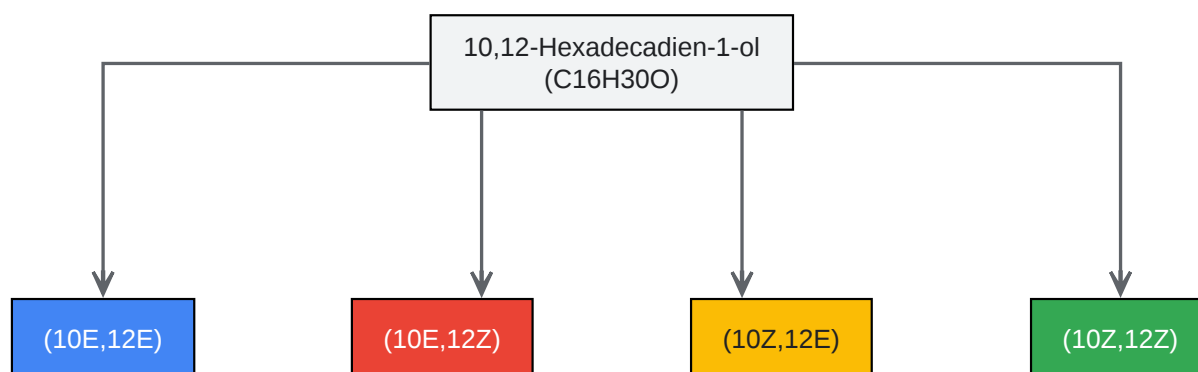
A common strategy involves the palladium-catalyzed cross-coupling of an appropriate hydroxyalkenylborane with a haloalkene.[\[11\]](#)

Key Steps:

- Preparation of a Common Precursor: A key intermediate such as tert-butyldimethylsilyl undec-10-ynyl ether can be synthesized from dec-1-yne.[\[11\]](#)
- Stereoselective Formation of the Dienol:
 - To create the (E,Z) isomer, a palladium-catalyzed cross-coupling reaction can be performed between a hydroxyalkenylborane and the appropriate haloalkene.[\[11\]](#)
 - The (Z,Z) isomer can be prepared via a Cadiot-Chodkiewicz coupling of pent-1-yne with undec-10-yn-1-ol, followed by reduction of the resulting triple bond.[\[11\]](#)
- Purification: The final product must be purified, typically using column chromatography, to isolate the desired isomer from any side products or other stereoisomers that may have formed. The purity is then verified using analytical techniques like GC and NMR as described above.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the four geometric isomers of **10,12-hexadecadien-1-ol**.



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Caption: Geometric isomers of **10,12-Hexadecadien-1-ol**.

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